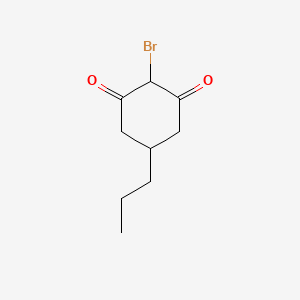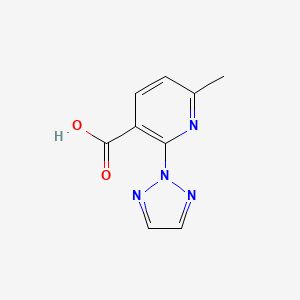
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid
描述
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a triazole and a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound particularly versatile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality. The purification steps may include crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in the presence of copper(I) catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid involves its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which allows it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Uniqueness
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the triazole and nicotinic acid moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to participate in diverse chemical reactions further enhance its utility compared to similar compounds .
属性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(12-6)13-10-4-5-11-13/h2-5H,1H3,(H,14,15) |
InChI 键 |
VNGUNPFSPAFWJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C(=O)O)N2N=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8503358.png)
![3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B8503363.png)
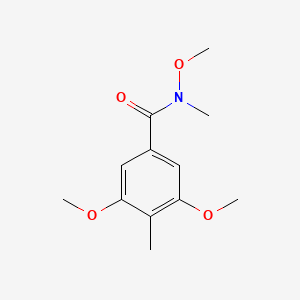
![Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8503376.png)
![3-[3-Cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B8503404.png)
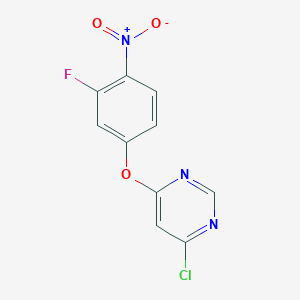
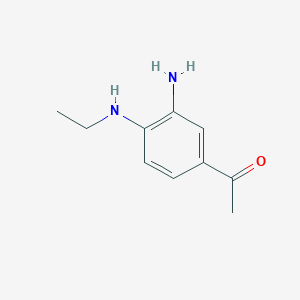
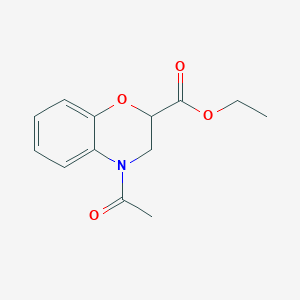
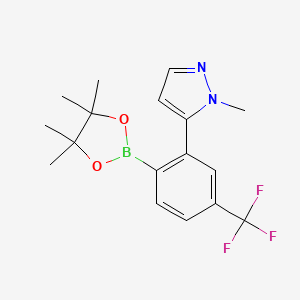
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-](/img/structure/B8503427.png)
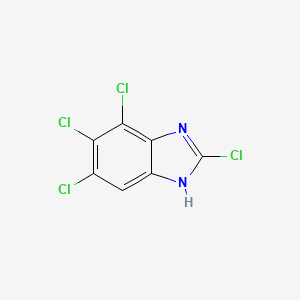
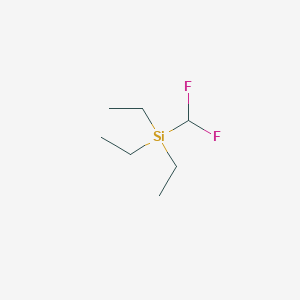
![2-Amino-3-[4-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]phenyl]propanoic acid methyl ester hydrochloride](/img/structure/B8503447.png)
